4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide
説明
特性
IUPAC Name |
4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3/c1-17-20(15-19-7-5-6-10-24(19)32-17)16-23(26(31)28-22-8-3-2-4-9-22)29-25(30)18-11-13-21(27)14-12-18/h5-7,10-17,22H,2-4,8-9H2,1H3,(H,28,31)(H,29,30)/b23-16- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRAXDPJOSPAEM-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NC3CCCCC3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NC3CCCCC3)\NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves several steps. One common synthetic route includes the following steps :
Formation of the chromenyl moiety: This step involves the synthesis of 2-methyl-2H-chromen-3-yl from appropriate starting materials through cyclization reactions.
Amination: The chromenyl intermediate is then reacted with cyclohexylamine to introduce the cyclohexylamino group.
Coupling with benzamide: The final step involves coupling the cyclohexylamino-chromenyl intermediate with 4-chlorobenzoyl chloride under suitable conditions to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
化学反応の分析
4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the benzamide core can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide exhibit significant anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of this compound has been explored in various preclinical models. It has shown promise in reducing inflammation markers and mediators, suggesting its utility in treating inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary research suggests that this compound may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier could facilitate its application in neurodegenerative disorders.
The biological activity of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide is primarily attributed to its ability to interact with specific receptors and enzymes involved in disease pathways:
| Mechanism of Action | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell metabolism, leading to reduced proliferation. |
| Receptor Modulation | Acts on specific receptors that regulate inflammatory responses and cell survival. |
| Apoptosis Induction | Triggers programmed cell death in malignant cells through intrinsic pathways. |
Case Studies
Several case studies have highlighted the efficacy of compounds related to 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide:
-
Study on Anticancer Effects :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
-
Inflammation Model Research :
- Research conducted on animal models of arthritis showed significant reductions in joint swelling and pain when treated with the compound, underscoring its potential as an anti-inflammatory agent.
-
Neuroprotection Study :
- A recent investigation into neuroprotective agents revealed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its potential role in therapies for neurodegenerative diseases.
作用機序
The mechanism of action of 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways . The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
Chromene Derivatives: The target compound and analogs share chromene/coumarin moieties, which are linked to enzyme inhibition (e.g., kinases, cytochrome P450) . The 2-methyl group in the target may enhance metabolic stability compared to ’s thiazole-linked chromenone.
Amide vs. Hydrazide: The benzamide group in the target compound (vs.
Substituent Effects: The cyclohexylamino group in the target compound increases lipophilicity (logP ~3.5 estimated), whereas ’s hydroxyl group enhances hydrophilicity (logP ~1.8), impacting membrane permeability.
生物活性
4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a chromen moiety, which is known for its diverse biological activities. The presence of a chlorobenzamide group enhances its pharmacological profile. The structural formula can be represented as follows:
Antioxidant Activity
Research indicates that compounds containing chromen structures exhibit significant antioxidant properties. A study evaluated various substituted chromen derivatives, revealing that those with similar structural motifs to 4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide demonstrated notable free radical scavenging abilities. The IC50 values for related compounds ranged from 2.07 μM to 2.45 μM, indicating strong antioxidant potential .
| Compound | IC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| 4d | 2.30 |
| 4e | 2.35 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells. Studies have shown that benzamide derivatives can inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival.
For instance, compounds similar to our target have been identified as effective in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to various diseases. For example, it has been suggested that similar benzamide derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and pain pathways. This inhibition could provide therapeutic benefits in treating conditions like arthritis or other inflammatory disorders.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antioxidant Studies : A comparative analysis of antioxidant activities among chromen derivatives highlighted the role of substitution patterns on efficacy, emphasizing the significance of the chlorobenzamide moiety in enhancing activity .
- Cancer Research : In vitro studies on derivatives showed promising results in inhibiting proliferation in various cancer cell lines, with some compounds inducing apoptosis at lower concentrations than traditional chemotherapeutics .
- Enzyme Activity : Investigations into enzyme inhibition revealed that certain structural modifications could enhance selectivity and potency against COX enzymes, suggesting potential applications in anti-inflammatory therapies .
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization requires systematic variation of reaction parameters. For example, palladium-based catalysts (e.g., Pd/C) in dichloromethane at controlled temperatures (40–60°C) enhance coupling reactions, as seen in analogous benzamide derivatives . Multi-step synthesis (e.g., sequential Schiff base formation followed by cyclization) should be monitored via thin-layer chromatography (TLC) to isolate intermediates. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to remove unreacted starting materials .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the cyclohexylamino group (δ 1.2–2.0 ppm for protons; δ 25–35 ppm for carbons) and the chromen-3-yl moiety (aromatic protons at δ 6.5–8.0 ppm). The (1Z)-configuration of the propen-2-yl group can be confirmed via coupling constants (J = 10–12 Hz for Z-isomers) .
- FT-IR : Validate amide C=O stretches (~1650 cm⁻¹) and chloro-benzamide C-Cl vibrations (~700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the benzamide backbone .
Q. How do substituents (e.g., chloro, chromen-3-yl) influence this compound’s reactivity in biological assays?
- Methodological Answer : The chloro group enhances electron-withdrawing effects, potentially increasing binding affinity to hydrophobic protein pockets. The chromen-3-yl moiety may confer fluorescence, enabling tracking in cellular uptake studies. Comparative studies with non-chlorinated analogs (e.g., replacing Cl with F or H) can isolate substituent effects .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the cyclohexylamino group’s conformational flexibility can be modeled to optimize hydrogen bonding with target enzymes .
- Molecular Docking (AutoDock Vina) : Screen derivatives against X-ray crystallographic structures of biological targets (e.g., kinases) to prioritize synthesis. Focus on π-π stacking between the chromen-3-yl ring and aromatic residues .
Q. What statistical approaches resolve contradictions in biological assay data (e.g., IC50 variability across studies)?
- Methodological Answer : Use Design of Experiments (DoE) to identify confounding variables. For example:
- Factorial Design : Test interactions between solvent polarity (DMSO vs. ethanol) and pH (5.0 vs. 7.4) on IC50 values .
- ANOVA : Analyze batch-to-batch variability in compound purity (e.g., HPLC area% >95% vs. <90%) and its impact on cytotoxicity .
Q. What novel reaction pathways could functionalize the chromen-3-yl ring without disrupting the benzamide core?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) at the chromen-3-yl C-6 position, followed by reduction to an amine for further coupling .
- Click Chemistry : Introduce azide groups via SNAr reactions, enabling copper-catalyzed cycloaddition with alkynes for bioconjugation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
